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Compound of Interest

Compound Name: "Propargite

Cat. No.: B13396603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Propargite,

a widely used acaricide. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics, this document serves as a crucial resource for

identification, quantification, and structural elucidation of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

Propargite.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated) and ¹³C NMR Spectral Data

Precise, experimentally determined ¹H NMR data for Propargite is not readily available in the

public domain. However, based on the analysis of structurally similar halogenated analogues,

the following chemical shifts can be estimated. The ¹³C NMR data is sourced from publicly

available databases.[1]

Table 1: NMR Spectral Data for Propargite
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¹H NMR (Estimated) ¹³C NMR

Chemical Shift (δ, ppm) Assignment

7.10 - 7.30 (m, 2H) Ar-H

6.80 - 6.95 (m, 2H) Ar-H

4.50 - 4.70 (m, 3H) O-CH (cyclohexyl) & O-CH₂ (propargyl)

4.10 - 4.30 (m, 1H) O-CH (cyclohexyl)

2.50 (t, 1H) ≡C-H

1.20 - 2.20 (m, 8H) Cyclohexyl-CH₂

1.30 (s, 9H) -C(CH₃)₃

Note: ¹H NMR data is estimated based on the reported values for 2-(3-

chlorophenoxy)cyclohexyl prop-2-yn-1-yl sulfite (a structural analogue of Propargite). Actual

experimental values may vary.[1]

Infrared (IR) Spectroscopy
The IR spectrum of Propargite exhibits characteristic absorption bands corresponding to its

principal functional groups.

Table 2: Key IR Absorption Bands for Propargite

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (alkyne)

2960 - 2850 Strong C-H stretch (aliphatic)

~2120 Weak C≡C stretch (alkyne)

1610, 1510 Medium C=C stretch (aromatic ring)

1240 Strong S=O stretch (sulfite)

1160 Strong C-O stretch (ether)
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Propargite results in a characteristic

fragmentation pattern. The molecular ion peak is observed, along with several key fragment

ions that provide structural information.

Table 3: Key Mass Spectrometry Data for Propargite

m/z Relative Intensity (%) Proposed Fragment Ion

350 Base Peak [M]⁺ (Molecular Ion)

335 High [M - CH₃]⁺

173 High [C₁₀H₁₃O₂]⁺

135 High [C₁₀H₁₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of Propargite,

based on standard methodologies for pesticide analysis.

NMR Spectroscopy
Sample Preparation: A solution of Propargite (10-20 mg) is prepared in a suitable deuterated

solvent (e.g., CDCl₃, ~0.7 mL). The solution is filtered through a glass wool plug into a 5 mm

NMR tube to remove any particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

Data Acquisition:

¹H NMR: A standard pulse sequence is used. Data is acquired over a spectral width of 0-

12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).
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¹³C NMR: A proton-decoupled pulse sequence is used. Data is acquired over a spectral

width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at

77.16 ppm).

IR Spectroscopy
Sample Preparation: As Propargite is a viscous liquid, the Attenuated Total Reflectance

(ATR) technique is suitable. A small drop of the neat sample is placed directly onto the ATR

crystal (e.g., diamond or germanium). Alternatively, a thin film of the sample can be prepared

between two KBr plates.

Instrumentation: An FTIR spectrometer is used for analysis.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plates is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of Propargite is prepared in a volatile organic solvent

(e.g., ethyl acetate or hexane) suitable for gas chromatography.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature gradient is used to ensure good separation, for example,

starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding

for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-450.

Visualizations
Workflow for Spectral Analysis of Propargite
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Figure 1. General workflow for the spectral analysis of Propargite.
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Figure 1. General workflow for the spectral analysis of Propargite.

Proposed Fragmentation Pathway of Propargite in Mass
Spectrometry
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Figure 2. Proposed EI fragmentation pathway of Propargite.

Propargite
C₁₉H₂₆O₄S

[M]⁺˙
m/z = 350

 - e⁻

[M - CH₃]⁺
m/z = 335

 - •CH₃

[C₁₀H₁₃O₂]⁺
m/z = 173

 - •SO₂-CH₂C≡CH

[C(CH₃)₃]⁺
m/z = 57

[C₆H₁₀]⁺˙
m/z = 82

[C₁₀H₁₅]⁺
m/z = 135

 - O₂

[SO₂-CH₂C≡CH]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13396603#spectral-analysis-of-propargite-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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